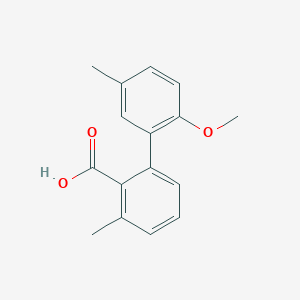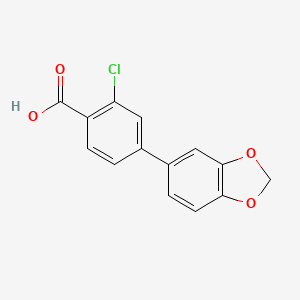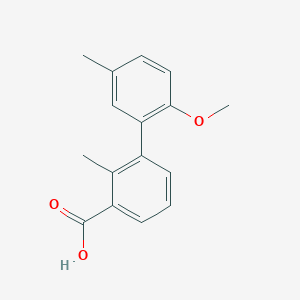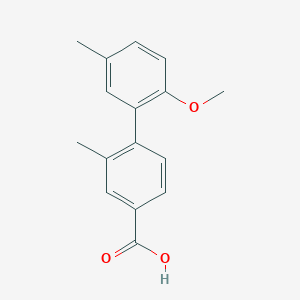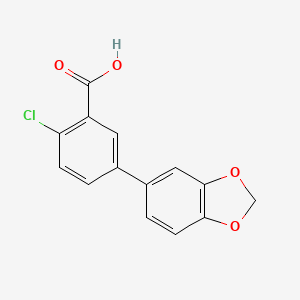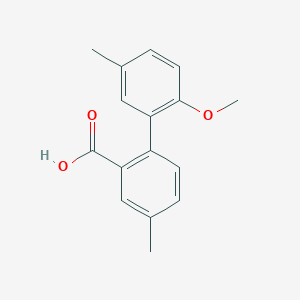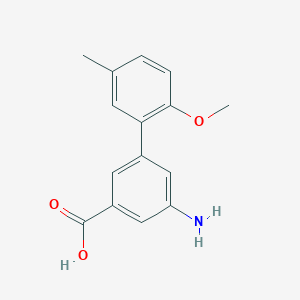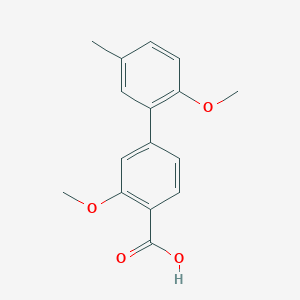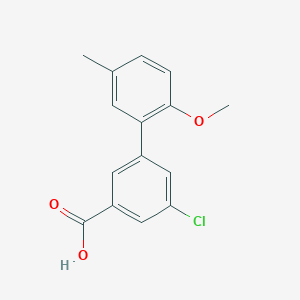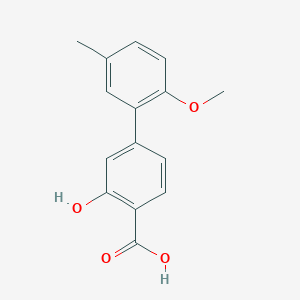
2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid, commonly referred to as 2-HMMB, is a derivative of phenylbenzoic acid with a unique structure and a wide range of applications. It has been used in a variety of scientific research, ranging from medicinal chemistry to chemical synthesis.
Applications De Recherche Scientifique
2-HMMB has been used in a variety of scientific research applications, including medicinal chemistry, chemical synthesis, and drug discovery. It has been used as a starting material for the synthesis of various compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. It has also been used as a model compound for studying the mechanism of action of various drugs, as well as for studying the biochemical and physiological effects of drugs.
Mécanisme D'action
The mechanism of action of 2-HMMB is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. Prostaglandins are hormone-like compounds that are involved in a variety of physiological processes, such as inflammation and pain perception. By inhibiting the production of prostaglandins, 2-HMMB is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
2-HMMB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation and pain. It has also been shown to have anti-inflammatory, anti-cancer, and antioxidant effects. In addition, 2-HMMB has been shown to have anti-bacterial and anti-fungal properties, which may be useful in the treatment of certain infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-HMMB has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. In addition, its mechanism of action is well-understood, which makes it a useful model compound for studying the effects of drugs. However, it is important to note that 2-HMMB has a limited shelf-life and is sensitive to light and heat.
Orientations Futures
There are several potential future directions for research involving 2-HMMB. One potential direction is to explore the use of 2-HMMB as an anti-cancer agent. Another potential direction is to investigate the use of 2-HMMB as an anti-inflammatory agent. Additionally, further research into the mechanism of action of 2-HMMB could lead to the development of more effective drugs. Finally, further research into the biochemical and physiological effects of 2-HMMB could lead to a better understanding of its therapeutic potential.
Méthodes De Synthèse
2-HMMB can be synthesized using several different methods. The most common method involves the reaction of phenylbenzoic acid with 2-methoxy-5-methylphenol in the presence of an acid catalyst. This reaction results in the formation of 2-HMMB as the major product. Other methods of synthesis include the reaction of 2-methoxy-5-methylphenol with benzoyl chloride in the presence of an acid catalyst, and the reaction of 2-methoxy-5-methylphenol with benzaldehyde in the presence of a base catalyst.
Propriétés
IUPAC Name |
2-hydroxy-4-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9-3-6-14(19-2)12(7-9)10-4-5-11(15(17)18)13(16)8-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYLDPTXHTYHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689945 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-38-9 |
Source


|
| Record name | 3-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




